molecular formula C18H23N3S B13422236 Leucothionin

Leucothionin

Cat. No.: B13422236
M. Wt: 313.5 g/mol
InChI Key: OKQDKRPSSMTACZ-UHFFFAOYSA-N
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Description

Leucothionin is a colorless compound formed from the reduction of thionin, a violet-colored dye. It is known for its reversible reaction with iron (II) ions, which can be driven by light energy. This compound is significant in various scientific fields due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leucothionin is typically synthesized through the reduction of thionin. The reaction involves mixing thionin solution with iron (II) sulfate in the presence of sulfuric acid. The reaction is driven by light energy, causing the violet thionin solution to turn colorless as it forms this compound .

Industrial Production Methods

The reaction is facilitated by light exposure, which can be achieved using an overhead projector .

Chemical Reactions Analysis

Types of Reactions

Leucothionin primarily undergoes oxidation-reduction reactions. The reduction of thionin to this compound involves the gain of electrons, while the reverse reaction involves the loss of electrons .

Common Reagents and Conditions

    Thionin: The starting material for the synthesis of this compound.

    Iron (II) sulfate: Acts as the reducing agent.

    Sulfuric acid: Provides the acidic medium necessary for the reaction.

    Light energy: Drives the reduction reaction.

Major Products Formed

The primary product of the reduction reaction is this compound. When the light source is removed, the reaction can reverse, regenerating thionin from this compound .

Scientific Research Applications

Leucothionin has several applications in scientific research:

Mechanism of Action

The mechanism of action of leucothionin involves its ability to undergo reversible redox reactions. The compound acts as a reducing agent, donating electrons in the presence of light energy. This property is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

    Thionin: The oxidized form of leucothionin, which is violet in color.

    Methylene blue: Another dye that undergoes similar redox reactions.

    Safranin: A dye with comparable properties used in biological staining.

Uniqueness

This compound is unique due to its reversible reaction driven by light energy, making it valuable in photochemical studies and applications where controlled redox reactions are required .

Properties

Molecular Formula

C18H23N3S

Molecular Weight

313.5 g/mol

IUPAC Name

7-N,7-N-diethyl-3-N,3-N-dimethyl-10H-phenothiazine-3,7-diamine

InChI

InChI=1S/C18H23N3S/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16/h7-12,19H,5-6H2,1-4H3

InChI Key

OKQDKRPSSMTACZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C

Origin of Product

United States

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